molecular formula C10H8O4 B14298736 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione CAS No. 113967-33-2

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14298736
CAS No.: 113967-33-2
M. Wt: 192.17 g/mol
InChI Key: ZKUBFUXKERAFCL-UHFFFAOYSA-N
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Description

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a methoxy group, a propynyl group, and a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps. One common method involves the reaction of a methoxy-substituted benzene derivative with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under phase-transfer catalysis conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene-dione core to more saturated structures.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or propynyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-diene-dione core, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable target for further research and development.

Properties

CAS No.

113967-33-2

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-5-prop-2-ynoxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C10H8O4/c1-3-4-14-10-6-8(12)7(11)5-9(10)13-2/h1,5-6H,4H2,2H3

InChI Key

ZKUBFUXKERAFCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(=O)C=C1OCC#C

Origin of Product

United States

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